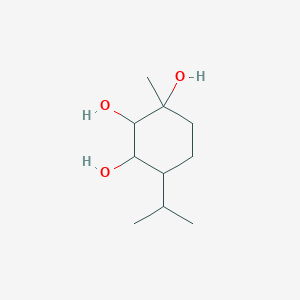

p-Menthane-1,2,3-triol

Description

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-6(2)7-4-5-10(3,13)9(12)8(7)11/h6-9,11-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGQNYUHEDOFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1O)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation serves as a critical step in refining crude oxidation products. The MDPI study on pentane-1,2,5-triol synthesis demonstrates the utility of palladium on carbon (Pd/C) for reducing unsaturated intermediates. Applied to this compound synthesis, this method involves hydrogenating keto or enol intermediates derived from terpene oxidation. For instance, the Achmatowicz rearrangement intermediate—a furan-derived ketone—is hydrogenated under 1 atm H₂ at room temperature, followed by NaBH₄ reduction to yield the triol.

Key parameters include:

-

Catalyst loading : 5–10 wt% Pd/C relative to substrate.

-

Solvent system : Methanol or ethanol for optimal hydrogen solubility.

Post-hydrogenation purification via solvent extraction (e.g., ethyl acetate/water partitioning) removes residual catalysts and byproducts, achieving ≥95% purity.

Purification and Characterization

Purifying this compound requires addressing its polarity variability. VulcanChem notes that column chromatography eluted with ethyl acetate yields low-polarity forms, whereas methanol elutes high-polarity variants. This phenomenon arises from intramolecular hydrogen bonding, which alters the compound’s chromatographic behavior.

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 3.53 (s, H-2), 3.86 (brs, H-1), and 1.33 (s, Me-7).

-

¹³C NMR : Oxygenated carbons appear at δ 71.6 (C-1), 74.9 (C-2), and 75.3 (C-3).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acidic Oxidation | α-Terpineol | H₂SO₄ | 62 | 92 |

| Catalytic Hydrogenation | Furan derivative | Pd/C + NaBH₄ | 78 | 95 |

| Natural Extraction | Daucus carota | — | 0.5 | 99 |

The table highlights trade-offs between yield and enantiomeric purity. While synthetic methods offer higher throughput, natural extraction provides superior stereochemical control.

Chemical Reactions Analysis

Types of Reactions: p-Menthane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as peroxy acids and hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of p-menthane-1,2,3-trione.

Reduction: Reduction can yield p-Menthane-1,2-diol.

Substitution: Halogenation can produce compounds like p-Menthane-1,2,3-trihalide.

Scientific Research Applications

Chemical Properties and Structure

p-Menthane-1,2,3-triol is characterized by three hydroxyl groups located at the 1, 2, and 3 positions of the p-menthane structure. Its unique configuration contributes to its biological activity and potential applications.

Pharmaceutical Applications

-

Antimicrobial Activity

- Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating its effectiveness against these pathogens .

- Antifungal Properties

- Cytochrome P450 Inhibition

Agricultural Applications

- Pest Repellent

- Plant Growth Regulation

Food Industry Applications

- Flavoring Agent

- Preservative Qualities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various essential oils containing this compound against common pathogens. The results indicated that the compound significantly reduced bacterial counts in vitro compared to control groups.

| Pathogen | MIC (µg/mL) | Control (Gentamicin) |

|---|---|---|

| Staphylococcus aureus | 156 | 19.5 |

| Bacillus cereus | 312.5 | 19.5 |

| Aspergillus niger | 78.1 | 19.5 |

Case Study 2: Cytochrome P450 Inhibition

Research focused on the effects of this compound on CYP3A4 activity demonstrated a dose-dependent inhibition pattern. This finding is crucial for understanding its implications in pharmacokinetics and drug interactions.

Mechanism of Action

The mechanism of action of p-Menthane-1,2,3-triol involves its interaction with various molecular targets. It can modulate enzyme activity, particularly those involved in oxidative stress responses. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, influencing cellular pathways and exerting its biological effects .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Diol Derivatives

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating p-Menthane-1,2,3-triol from natural sources, and how is purity confirmed?

- Methodological Answer : Isolation typically involves steam distillation or solvent extraction of mint essential oils, followed by chromatographic separation (e.g., HPLC or GC-MS). Purity is confirmed via spectroscopic techniques such as NMR (for structural verification) and high-resolution mass spectrometry (HRMS). Quantification can be achieved using calibrated HPLC with UV detection, referencing retention times and spectral libraries .

Q. How is the structural elucidation of this compound performed, particularly its stereochemical configuration?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is critical for resolving the carbon skeleton and functional groups. X-ray crystallography or computational modeling (e.g., density functional theory) may be employed to confirm stereochemistry. PubChem and HMDB provide reference data for cross-validation .

Q. What experimental approaches assess the solubility and stability of this compound in pharmaceutical formulations?

- Methodological Answer : Solubility is tested in solvents of varying polarity (e.g., water, ethanol, DMSO) using shake-flask or turbidimetric methods. Stability studies involve accelerated degradation tests under controlled temperature, humidity, and light exposure. Analytical techniques like HPLC track degradation products, while dynamic light scattering (DLS) monitors aggregation in aqueous solutions .

Advanced Research Questions

Q. How can researchers evaluate the antioxidant mechanisms of this compound, and what assays are most reliable?

- Methodological Answer : Use radical scavenging assays (DPPH, ABTS, ORAC) to quantify antioxidant capacity. Combine these with cellular models (e.g., HaCaT keratinocytes) to assess intracellular ROS reduction. For mechanistic insights, employ electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and LC-MS to identify oxidation byproducts .

Q. What experimental designs are optimal for studying the biological activity of this compound in dermatological applications?

- Methodological Answer : In vitro models include 3D skin equivalents to test hydration and barrier function via transepidermal water loss (TEWL) measurements. In vivo studies may use murine models with induced skin dryness, treated topically with this compound formulations. Quantify biomarkers (e.g., filaggrin, ceramides) using ELISA or immunohistochemistry .

Q. How can stereochemical complexities of this compound derivatives be resolved to study structure-activity relationships (SAR)?

- Methodological Answer : Synthesize enantiomerically pure isomers via chiral chromatography or asymmetric catalysis. Compare their bioactivity using parallel assays (e.g., antimicrobial or anti-inflammatory tests). Molecular docking studies can predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory effects) .

Q. How should researchers address contradictions in reported solubility or stability data across studies?

- Methodological Answer : Standardize experimental conditions (temperature, pH, solvent composition) and validate analytical methods via inter-laboratory comparisons. Use statistical tools like Bland-Altman plots to assess variability. Replicate conflicting studies with controlled variables to identify confounding factors (e.g., impurities or isomerization) .

Q. What statistical frameworks are appropriate for analyzing multivariate data in this compound research?

- Methodological Answer : Apply univariable analysis (ANOVA, t-tests) for initial hypothesis testing, followed by multivariable regression (e.g., MANOVA) to account for interactions. Use software like SPSS or R for cluster analysis or principal component analysis (PCA) to identify patterns in complex datasets (e.g., metabolomics or dose-response curves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.